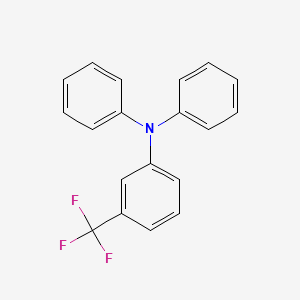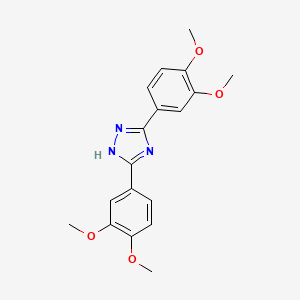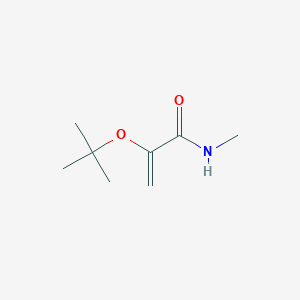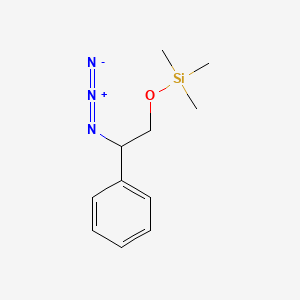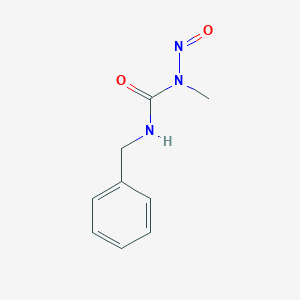![molecular formula C14H20O B14318765 [(2-Ethenylhexyl)oxy]benzene CAS No. 113446-74-5](/img/structure/B14318765.png)
[(2-Ethenylhexyl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-Ethenylhexyl)oxy]benzene is an organic compound with the chemical formula C14H22O. It is a colorless or pale yellow liquid with a fragrant odor . This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Ethenylhexyl)oxy]benzene typically involves the alkylation of benzene with 2-ethenylhexanol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more advanced techniques such as Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) . This method is favored for its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[(2-Ethenylhexyl)oxy]benzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4) are employed.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, alcohols, ketones, and hydrocarbons, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
[(2-Ethenylhexyl)oxy]benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the manufacture of fragrances, flavors, and other aromatic compounds.
Wirkmechanismus
The mechanism of action of [(2-Ethenylhexyl)oxy]benzene involves its interaction with various molecular targets, primarily through electrophilic aromatic substitution reactions. The benzene ring’s electron-rich nature makes it susceptible to attack by electrophiles, leading to the formation of substituted products. These reactions often involve the formation of a positively charged intermediate, which then undergoes further transformations to yield the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(2-Ethylhexyl)oxy]benzene: Similar in structure but with an ethyl group instead of an ethenyl group.
1,4-bis[(2-Ethylhexyl)oxy]benzene: Contains two ethylhexyl groups attached to the benzene ring.
Uniqueness
[(2-Ethenylhexyl)oxy]benzene is unique due to the presence of the ethenyl group, which imparts different chemical properties and reactivity compared to its ethyl-substituted counterparts. This difference in structure can lead to variations in its applications and the types of reactions it undergoes .
Eigenschaften
CAS-Nummer |
113446-74-5 |
|---|---|
Molekularformel |
C14H20O |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
2-ethenylhexoxybenzene |
InChI |
InChI=1S/C14H20O/c1-3-5-9-13(4-2)12-15-14-10-7-6-8-11-14/h4,6-8,10-11,13H,2-3,5,9,12H2,1H3 |
InChI-Schlüssel |
MMEYEEFYBIZRSR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(COC1=CC=CC=C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane](/img/structure/B14318688.png)
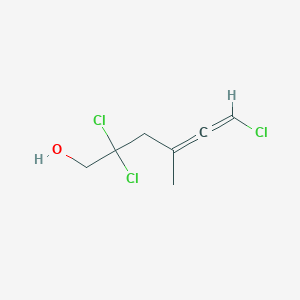

![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)
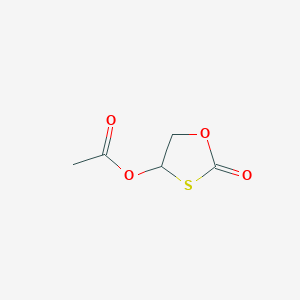
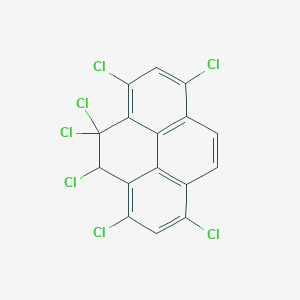

![Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate](/img/structure/B14318717.png)
